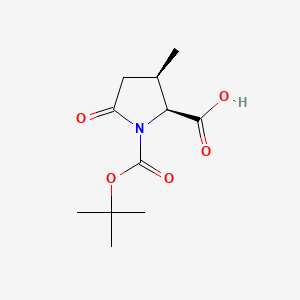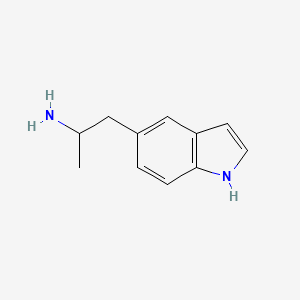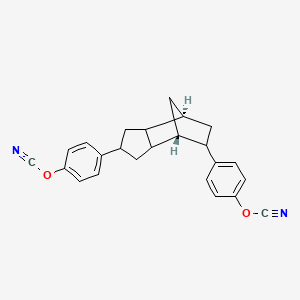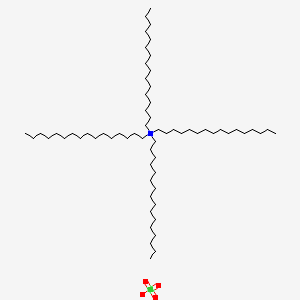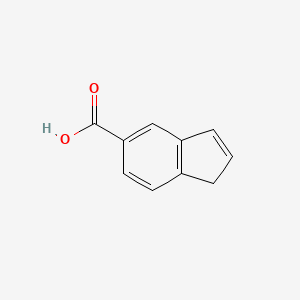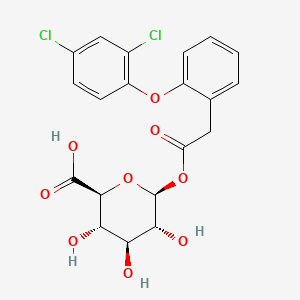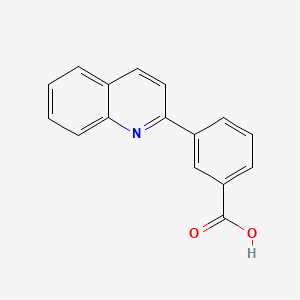
3-(Quinolin-2-YL)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Quinolin-2-YL)benzoic acid is an organic compound that features a quinoline ring attached to a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinolin-2-YL)benzoic acid typically involves the cyclization of isonitrosoacetophenone hydrazones with quinoline-2-carbaldehyde. Another method includes the interaction of quinoline-2-carboxylic acid hydrazide with 1,2-diones followed by reaction with ammonia . These reactions are generally carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for scalability and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions: 3-(Quinolin-2-YL)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2,4-diones.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include quinolin-2,4-diones, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
科学的研究の応用
3-(Quinolin-2-YL)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, making it a candidate for drug development and biochemical studies.
作用機序
The mechanism of action of 3-(Quinolin-2-YL)benzoic acid involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to antimicrobial and anticancer effects. Additionally, the compound can inhibit specific enzymes and pathways, contributing to its biological activity .
類似化合物との比較
- Quinoline-2-carboxylic acid
- Quinolin-4-ylbenzoic acid
- Quinolin-2,4-dione
Comparison: 3-(Quinolin-2-YL)benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to quinoline-2-carboxylic acid, it has enhanced stability and reactivity. Quinolin-4-ylbenzoic acid, while similar, exhibits different substitution patterns, leading to varied applications. Quinolin-2,4-dione, on the other hand, has a different oxidation state, affecting its reactivity and biological activity .
特性
IUPAC Name |
3-quinolin-2-ylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)13-6-3-5-12(10-13)15-9-8-11-4-1-2-7-14(11)17-15/h1-10H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKLTTKTGVAVOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653498 |
Source


|
| Record name | 3-(Quinolin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132318-10-6 |
Source


|
| Record name | 3-(Quinolin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

